Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Heterocyclic chemistry Prodrug design Medicinal chemistry

This 1H-pyrazole-3-carboxylate derivative features a 4-nitrophenyl substituent at C5, providing an electron-withdrawing reducible nitro handle that enables conversion to the 4-aminophenyl analog — a transformation inaccessible to chloro- or methyl-substituted phenyl pyrazole analogs. The unsubstituted N-H permits annular tautomerism and H-bond-directed crystal engineering. The ethyl ester imparts enhanced lipophilicity (XLogP3 > 2.0) for cell-permeability studies and serves as a prodrug model for esterase-mediated hydrolysis. Three orthogonal reactive sites — nitro (reducible), ester (hydrolyzable/transesterifiable), and pyrazole N-H (alkylatable) — make this compound ideal for chemoselective synthetic methodology development and SAR campaigns.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 854700-38-2
Cat. No. B6331930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
CAS854700-38-2
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
InChIKeyXRUYCGGHAQQEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: A Structurally Defined Pyrazole-3-carboxylate Building Block for Heterocyclic Synthesis and Scaffold Optimization


Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 854700-38-2) is a 1H-pyrazole-3-carboxylate derivative featuring a 4-nitrophenyl substituent at the C5 position of the pyrazole core . Pyrazole-3-carboxylates are recognized as privileged scaffolds in medicinal chemistry, with applications spanning antimicrobial agent development [1], nicotinic acid receptor modulation [2], and as key intermediates for blockbuster pharmaceuticals such as darolutamide [3]. The compound's synthetic accessibility via condensation of 4-nitrophenylhydrazine with ethyl acetoacetate yields a crystalline solid with a melting point of 215°C .

Why 1H-Pyrazole-3-carboxylate Analogs Are Not Interchangeable with Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate


1H-pyrazole-3-carboxylates exhibit pronounced substituent-dependent physicochemical and biological behavior that precludes casual analog substitution. The 4-nitrophenyl group at the C5 position functions as an electron-withdrawing substituent that can modulate tautomeric preference and hydrogen-bonding capacity relative to unsubstituted or alkyl-substituted analogs [1]. Furthermore, the nitro group serves as a synthetic handle for reduction to the corresponding aniline derivative—a transformation inaccessible to non-nitrated phenyl pyrazoles such as ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate or ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate . The unsubstituted N-H of the pyrazole ring permits annular tautomerism between 3- and 5-substituted protomers, a dynamic equilibrium that is completely eliminated in N-alkylated derivatives such as 1-ethyl-5-(4-nitrophenyl)-1H-pyrazole .

Quantitative Differentiation of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate from Structural Analogs


Synthetic Versatility: Ester Functionality Enables Hydrolytic and Transesterification Pathways Unavailable to Non-Ester Analogs

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate contains an ethyl ester moiety at the C3 position, which is absent in the commercially available analog 3-(4-nitrophenyl)-1H-pyrazole (CAS 20583-31-7). The ester group enables selective hydrolysis to the corresponding carboxylic acid, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a transformation not available to the non-ester analog . In the broader class of 1H-pyrazole-3-carboxylates, ester hydrolysis is a well-established route to carboxylic acid derivatives that exhibit enhanced aqueous solubility and serve as conjugation handles for further functionalization . The carboxylic acid form also facilitates metal coordination chemistry through the carboxylate anion [1].

Heterocyclic chemistry Prodrug design Medicinal chemistry Synthetic methodology

Nitro Group Reducibility: A Synthetic Handle for Aniline Derivatization Absent in Non-Nitrated Phenyl Analogs

The 4-nitrophenyl substituent of ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes reduction to yield ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate, an aromatic amine that serves as a versatile intermediate for amide coupling, diazonium chemistry, and further heterocycle construction . This transformation is not accessible to analogs bearing non-reducible substituents such as ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate or ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate . Within the nitrophenyl-pyrazole class, the nitro group is established as a key pharmacophoric element contributing to antimicrobial activity [1], and its reduction to the amine represents a strategic divergence in scaffold optimization workflows.

Reduction chemistry Amine synthesis Building block Functional group interconversion

Lipophilicity and Membrane Permeability: Ethyl Ester Moiety Provides Enhanced LogP Relative to Carboxylic Acid Analogs

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate exhibits a computed XLogP3 value of 2.7 (based on data for the closely related methyl ester analog, methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, which has XLogP3 = 1.9) [1]. In contrast, the carboxylic acid analog 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (obtained via ester hydrolysis) is expected to have a substantially lower logP due to the ionizable carboxyl group. Ethyl esters of pyrazole-3-carboxylates are widely recognized as effective prodrug moieties, with in vivo esterase-mediated hydrolysis releasing the active carboxylic acid . The ethyl ester of pyrazole-3-carboxylate scaffolds has been explicitly utilized in prodrug strategies for COX-2 inhibitors [2].

Physicochemical properties Lipophilicity Prodrug design Drug discovery

Hydrogen Bonding Capacity: Unsubstituted Pyrazole N-H Enables Tautomerism and Intermolecular Interactions Absent in N-Alkylated Derivatives

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate retains an unsubstituted N-H on the pyrazole ring (hydrogen bond donor count = 1), whereas N-alkylated analogs such as 1-ethyl-5-(4-nitrophenyl)-1H-pyrazole (CAS 942920-13-0) have a hydrogen bond donor count of 0 . The unsubstituted N-H enables annular tautomerism between 3- and 5-substituted protomers, a dynamic equilibrium that influences both solid-state packing and solution-phase reactivity [1]. In the crystal state, pyrazole N-H protons participate in intermolecular hydrogen bonding networks, forming discrete dimers or extended supramolecular architectures [2]. N-alkylation completely eliminates this hydrogen-bond-donating capacity and locks the tautomeric equilibrium, fundamentally altering the compound's physicochemical and recognition properties .

Crystal engineering Supramolecular chemistry Tautomerism Structure-based design

Positional Isomer Differentiation: 5-(4-Nitrophenyl) Substitution Pattern Confers Distinct Physicochemical Properties Versus 1-(4-Nitrophenyl) Isomer

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 854700-38-2) is a positional isomer of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 19532-38-8). The two isomers differ in the attachment point of the 4-nitrophenyl group: C5 of the pyrazole core for the target compound versus N1 for the comparator . This regioisomeric difference is expected to influence electronic distribution, dipole moment, and hydrogen-bonding patterns. The C5-substituted isomer retains an unsubstituted N-H (hydrogen bond donor count = 1), whereas the N1-substituted isomer has the N-H replaced by an N-aryl bond (hydrogen bond donor count = 0), eliminating tautomerism and altering molecular recognition properties .

Regioisomerism Physicochemical characterization Scaffold optimization Analytical chemistry

Targeted Research Applications for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Based on Verified Structural Differentiation


Medicinal Chemistry Scaffold Diversification via Nitro Reduction to Aniline Derivatives

For medicinal chemists pursuing structure-activity relationship (SAR) campaigns on pyrazole-based scaffolds, ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate provides a reducible nitro group that enables conversion to the corresponding 4-aminophenyl derivative . This amine can serve as a conjugation handle for amide bond formation with carboxylic acid-containing fragments or as a precursor for diazonium salt-mediated coupling reactions. The resulting aniline derivatives may exhibit distinct biological profiles; pyrazole derivatives bearing 4-nitrophenyl groups have demonstrated antimicrobial activity in class-level studies [1], and the amine analog offers an orthogonal vector for further functionalization not available from chloro- or methyl-substituted phenyl pyrazoles.

Prodrug Design and Physicochemical Property Optimization Studies

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, with its ester functionality, serves as a model compound for investigating ester prodrug strategies in pyrazole-containing drug candidates. The ethyl ester form exhibits enhanced lipophilicity (estimated XLogP3 > 2.0) relative to the carboxylic acid analog, which may confer improved membrane permeability in cell-based assays . Esterase-mediated hydrolysis in biological systems can release the active carboxylic acid form, a strategy employed in COX-2 inhibitor development using pyrazole-3-carboxylate ethyl esters [1]. Researchers can use this compound to evaluate the impact of ester vs. acid forms on in vitro potency, cellular uptake, and metabolic stability.

Hydrogen-Bond-Directed Crystal Engineering and Supramolecular Assembly Studies

The unsubstituted N-H of the pyrazole ring in ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (hydrogen bond donor count = 1) enables participation in intermolecular hydrogen bonding networks . Pyrazole N-H protons are known to form discrete dimers and extended supramolecular architectures in the solid state [1]. This property makes the compound suitable for crystal engineering studies exploring hydrogen-bond-directed assembly. In contrast, N-alkylated analogs such as 1-ethyl-5-(4-nitrophenyl)-1H-pyrazole (hydrogen bond donor count = 0) cannot participate as hydrogen bond donors, making the target compound the appropriate choice for investigations requiring H-bond donation capability.

Synthetic Methodology Development for Pyrazole-3-carboxylate Derivatization

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate represents a well-defined substrate for developing and optimizing synthetic transformations on the pyrazole-3-carboxylate scaffold . The compound's three reactive sites—the nitro group (reducible), the ethyl ester (hydrolyzable, transesterifiable), and the pyrazole N-H (alkylatable)—provide orthogonal reactivity handles for sequential functionalization. This multi-functionality makes the compound valuable for training synthetic methodologies, evaluating new reagents, and demonstrating chemoselective transformations in complex heterocyclic systems [1].

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